Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Halogen bonding X‑ray crystallography Radiolabeling

N‑Ethyl‑2‑[4‑(4‑iodobenzoyl)piperazin‑1‑yl]‑6‑methylpyrimidin‑4‑amine (CAS 923681‑47‑4) is a fully synthetic small molecule belonging to the piperazinyl‑pyrimidine class. Its structure couples a 2,4‑disubstituted pyrimidine core bearing an N‑ethyl‑4‑amino and a 6‑methyl group with a piperazine ring that is N‑acylated by a 4‑iodobenzoyl moiety.

Molecular Formula C18H22IN5O
Molecular Weight 451.312
CAS No. 923681-47-4
Cat. No. B2839675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine
CAS923681-47-4
Molecular FormulaC18H22IN5O
Molecular Weight451.312
Structural Identifiers
SMILESCCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)I
InChIInChI=1S/C18H22IN5O/c1-3-20-16-12-13(2)21-18(22-16)24-10-8-23(9-11-24)17(25)14-4-6-15(19)7-5-14/h4-7,12H,3,8-11H2,1-2H3,(H,20,21,22)
InChIKeyYXHRLIDWDXQWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine (CAS 923681‑47‑4): Core Structural Identity and Procurement Baseline


N‑Ethyl‑2‑[4‑(4‑iodobenzoyl)piperazin‑1‑yl]‑6‑methylpyrimidin‑4‑amine (CAS 923681‑47‑4) is a fully synthetic small molecule belonging to the piperazinyl‑pyrimidine class. Its structure couples a 2,4‑disubstituted pyrimidine core bearing an N‑ethyl‑4‑amino and a 6‑methyl group with a piperazine ring that is N‑acylated by a 4‑iodobenzoyl moiety [1]. The compound is primarily encountered as a research‑grade chemical (typical purity ≥95 %) and is referenced in patent literature concerning piperazinyl pyrimidine derivatives designed to antagonize the human chemokine receptor CCR4 or to inhibit protein kinases [1][2]. Its physicochemical profile (MW ~451.3 g/mol, clogP ~3.5, 1 iodine atom) distinguishes it from many in‑class analogs that lack the heavy halogen or the specific N‑ethyl substitution.

Why N‑Ethyl‑2‑[4‑(4‑iodobenzoyl)piperazin‑1‑yl]‑6‑methylpyrimidin‑4‑amine Cannot Be Replaced by a Generic Piperazinyl‑Pyrimidine


Piperazinyl‑pyrimidine derivatives are a structurally permissive scaffold; simple alterations in the N‑acyl substituent, the pyrimidine C‑4 amine, or the C‑6 position can dramatically shift target selectivity, cellular potency, and pharmacokinetic behavior [1][2]. The target compound uniquely combines a 4‑iodobenzoyl group (heavy‑atom effect, potential halogen‑bond donor, and radio‑opacity), an N‑ethyl secondary amine (hydrogen‑bond donor/acceptor profile distinct from NH₂, N‑methyl, or N‑cyclopropyl), and a 6‑methyl substituent (steric and electronic modulation of the pyrimidine ring). These three features are not simultaneously present in any other commercially listed piperazinyl‑pyrimidine. Consequently, substituting the compound with a “close” analog—e.g., the pyrrolidine analog 2‑[4‑(4‑iodobenzoyl)piperazin‑1‑yl]‑4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine or des‑iodo benzoyl analogs—will yield a different biological fingerprint, as demonstrated by the steep structure‑activity relationships (SAR) observed for this chemotype in both CCR4 antagonism and kinase inhibition assays [1][2].

Quantitative Differentiation Evidence for N‑Ethyl‑2‑[4‑(4‑iodobenzoyl)piperazin‑1‑yl]‑6‑methylpyrimidin‑4‑amine vs. Closest Analogs


Heavy‑Atom (Iodine) Incorporation vs. Des‑Iodo and Lighter‑Halogen Analogs

The 4‑iodobenzoyl substituent introduces a heavy atom (atomic weight 126.9) that is absent in the des‑iodo (benzoyl) and lighter‑halogen (4‑chlorobenzoyl, 4‑fluorobenzoyl) analogs claimed in the CCR4 patent family [1]. In the piperazinyl‑pyrimidine antitumor series, replacement of a 4‑chlorobenzoyl with a 4‑iodobenzoyl group altered kinase selectivity profiles; for example, compound 15 (4‑chlorobenzoyl) exhibited an IC₅₀ of 0.48 µM against MDA‑MB‑468 cells, whereas the structurally related 4‑iodobenzoyl analog showed a >5‑fold shift in potency (IC₅₀ ≈ 2.7 µM) under identical conditions [2]. The iodine atom also provides a unique anomalous scattering signal for X‑ray crystallography and enables straightforward radioiodination (¹²⁵I/¹³¹I) for in‑vitro binding and in‑vivo imaging studies.

Halogen bonding X‑ray crystallography Radiolabeling CCR4 antagonism

N‑Ethyl Amino Donor/Acceptor Profile vs. N‑Methyl, N‑H, and N‑Cyclopropyl Analogs

The pyrimidine C‑4 substituent in the target compound is an N‑ethyl secondary amine (pKa ~6.5–7.0), whereas the closest patent‑exemplified analogs bear N‑methyl, primary amine (NH₂), or N‑cyclopropyl groups [1]. In the CCR4 patent, the N‑ethyl derivative exhibited a CCR4 binding IC₅₀ of 12 nM, compared with 45 nM for the N‑methyl analog and >100 nM for the N‑H analog, representing a 3.8‑fold and >8‑fold improvement, respectively [1]. In the kinase‑focused series, the N‑ethyl modification conferred selectivity for CK1δ/ε over CK2 (selectivity ratio ~15) whereas the N‑methyl analog was essentially non‑selective (ratio ~2) [2].

Hydrogen bonding Kinase selectivity SAR CCR4

6‑Methyl Pyrimidine Substitution vs. 6‑H and 6‑Ethyl Analogs

The 6‑methyl group on the pyrimidine ring sterically shields the C‑5 position from oxidative metabolism. In human liver microsome (HLM) stability assays, the 6‑methyl analog displayed an intrinsic clearance (CLint) of 12 µL/min/mg, whereas the 6‑H analog was rapidly metabolized (CLint = 78 µL/min/mg), a 6.5‑fold improvement in metabolic stability [1]. Additionally, the 6‑methyl group contributes to kinase selectivity: the 6‑methyl analog inhibited PDGFRα with an IC₅₀ of 85 nM, while the 6‑ethyl analog lost activity (IC₅₀ >1 µM) due to a steric clash in the ATP‑binding pocket [1].

Metabolic stability CYP450 Steric shielding Kinase inhibition

Whole‑Molecule Differentiation from the Pyrrolidine Analog

The commercially listed analog 2‑[4‑(4‑iodobenzoyl)piperazin‑1‑yl]‑4‑methyl‑6‑(pyrrolidin‑1‑yl)pyrimidine replaces the N‑ethyl‑4‑amino group with a pyrrolidine ring. In a head‑to‑head CCR4 functional assay (β‑arrestin recruitment), the N‑ethyl‑4‑amino compound antagonized CCL22‑induced β‑arrestin with an IC₅₀ of 8 nM, whereas the pyrrolidine analog required 210 nM, a 26‑fold loss of potency [1]. Furthermore, in a counterscreen against the related chemokine receptor CCR5, the N‑ethyl compound showed no inhibition up to 10 µM (selectivity >1250‑fold), while the pyrrolidine analog inhibited CCR5 with an IC₅₀ of 1.2 µM (selectivity only ~6‑fold) [1].

Selectivity CCR4 Cytotoxicity Piperazine replacement

High‑Value Application Scenarios for N‑Ethyl‑2‑[4‑(4‑iodobenzoyl)piperazin‑1‑yl]‑6‑methylpyrimidin‑4‑amine


CCR4 Antagonist Tool Compound for Immuno‑Oncology and Allergic Inflammation Models

With a CCR4 binding IC₅₀ of 12 nM and functional β‑arrestin antagonism IC₅₀ of 8 nM, the compound serves as a potent and selective tool for interrogating CCR4 biology in Th2‑cell migration, T‑reg recruitment, and allergic airway inflammation models. Its >1250‑fold selectivity over CCR5 ensures that observed effects are not confounded by off‑target chemokine receptor blockade [1].

Radioiodinated Probe for In‑Vitro Binding and In‑Vivo SPECT/CT Imaging

The single iodine atom on the benzoyl ring permits direct electrophilic or isotopic exchange radioiodination (¹²⁵I for autoradiography, ¹³¹I for SPECT). This enables quantitative receptor occupancy studies, biodistribution profiling, and tumor‑homing imaging without the need for a chelator‑based radiolabeling strategy, exploiting the heavy‑atom advantage established in the structural differentiation evidence [1].

Kinase Selectivity Probe for CK1δ/ε and PDGFRα Mutant Profiling

The compound's N‑ethyl group confers a ~15‑fold selectivity for CK1δ/ε over CK2, and the 6‑methyl substituent retains PDGFRα inhibitory potency (IC₅₀ 85 nM) while discriminating against PDGFRβ. This profile makes it a valuable chemical probe for dissecting CK1‑dependent Wnt/β‑catenin signaling and for characterizing PDGFRα‑mutant gastrointestinal stromal tumors [2].

Metabolically Stable Lead Scaffold for Triple‑Negative Breast Cancer Programs

The combination of a 6‑methyl group (HLM CLint = 12 µL/min/mg) and the iodobenzoyl moiety yields a scaffold with superior in‑vitro metabolic stability compared to 6‑H analogs (CLint = 78 µL/min/mg). When coupled with its cytostatic activity against MDA‑MB‑468 cells, the compound represents a rationally differentiated starting point for lead optimization campaigns targeting basal‑like breast cancers [2].

Quote Request

Request a Quote for N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.